molecular formula C18H13FO5 B2467081 (Z)-methyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623117-49-7

(Z)-methyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2467081
CAS RN: 623117-49-7
M. Wt: 328.295
InChI Key: HBHSTBOCWHLFKN-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C18H13FO5 and its molecular weight is 328.295. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyran Derivatives : The compound is involved in the synthesis of various derivatives. For instance, 3-Oxo-2,3-dihydrobenzofuran reacts with related compounds to afford a range of compounds including pyran derivatives (J. Mérour & F. Cossais, 1991).

  • Crystal Structure and Fungicidal Activity : Novel derivatives containing the Z-Configuration Methyl 2-(Methoxyimino) Acetate moiety, related to the compound , have been synthesized, and their structures determined by X-ray diffraction. These compounds showed moderate fungicidal activity (Yuanyuan Liu et al., 2014).

  • Fluorogenic Reagent for Amine Analysis : Derivatives of 3-oxo-2,3-dihydrobenzofuran have been used as fluorogenic reagents for the analysis of primary amines, peptides, and carbohydrates (P. Chen & M. Novotny, 1997).

Pharmacological and Biological Activities

  • Anti-inflammatory and Analgesic Activities : Related compounds, such as 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl) 5-oxo-4,5-dihydroimidazol-1-yl) acetic acid, have been synthesized and evaluated for their anti-inflammatory and analgesic activities (Maha M. A. Khalifa & Nayira Abdelbaky, 2008).

  • Photovoltaic Properties : Molecules containing 5,6-difluoro-3-oxo-2,3-dihydro-indene, a similar compound, have been designed for photovoltaic applications. These molecules showed enhanced photovoltaic properties (Usman Ali et al., 2020).

  • Synthesis of Functionalized Compounds : Novel functionalized dihydroimidazo[2,1-a]isoquinolines and dihydroimidazo[2,1-a] quinolines were synthesized, which included derivatives of the compound of interest. These compounds were characterized by various spectroscopic methods (Samira Arab-Salmanabadi et al., 2015).

  • Antibacterial and Docking Studies : Derivatives of the compound demonstrated significant antibacterial activity against various bacterial strains. Molecular docking studies were also performed on these compounds (M. A. Kumari et al., 2017).

  • Anticancer Activity : Some derivatives have been evaluated for their anticancer activity, showing significant activity against various cancer cell lines (A. Hassan et al., 2020).

  • Anti-Inflammatory Compounds : Its analogs have been used in the preparation of anti-inflammatory compounds (P. Matson, 1990).

  • Antinociceptive Activity : Derivatives of this compound showed significant anti-inflammatory and antinociceptive activities, with lower ulcerogenic activity (O. Alam et al., 2010).

  • Protoporphyrinogen Oxidase Inhibitors : Derivatives have been used as protoporphyrinogen oxidase inhibitors, indicating potential applications in herbicide development (Y. Zuo et al., 2013).

properties

IUPAC Name

methyl 2-[[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FO5/c1-22-17(20)10-23-12-6-7-13-15(9-12)24-16(18(13)21)8-11-4-2-3-5-14(11)19/h2-9H,10H2,1H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHSTBOCWHLFKN-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

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